

The Function of (Tyr⁰)-C-Peptide in Dogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Tyr⁰)-C-Peptide (dog)

Cat. No.: B597491

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-peptide, a cleavage product of proinsulin processing, has emerged from being considered a mere biomarker of insulin secretion to a biologically active peptide with significant physiological functions. In canine research and veterinary medicine, understanding its role is crucial for elucidating the pathophysiology of diabetes mellitus and developing novel therapeutic strategies. This technical guide provides a comprehensive overview of the function of C-peptide in dogs, with a specific focus on the utility of its synthetic analog, (Tyr⁰)-C-Peptide. This modified peptide, which incorporates a tyrosine residue at the N-terminus, offers enhanced stability and detectability, rendering it an invaluable tool for experimental studies. This document details the known signaling pathways, summarizes quantitative physiological data, and outlines key experimental protocols relevant to the study of C-peptide in canines.

Introduction to Canine C-Peptide and (Tyr⁰)-C-Peptide

Canine C-peptide is a 31-amino acid peptide that is co-secreted in equimolar amounts with insulin from the pancreatic β-cells^{[1][2]}. For a long time, it was believed to be biologically inert. However, accumulating evidence now indicates that C-peptide exerts a range of physiological effects, particularly in the context of diabetes and its complications^{[1][3][4]}.

(Tyr⁰)-C-Peptide is a chemically modified version of canine C-peptide where a tyrosine residue has been added to the N-terminus[5][6]. This modification serves two primary purposes in a research setting:

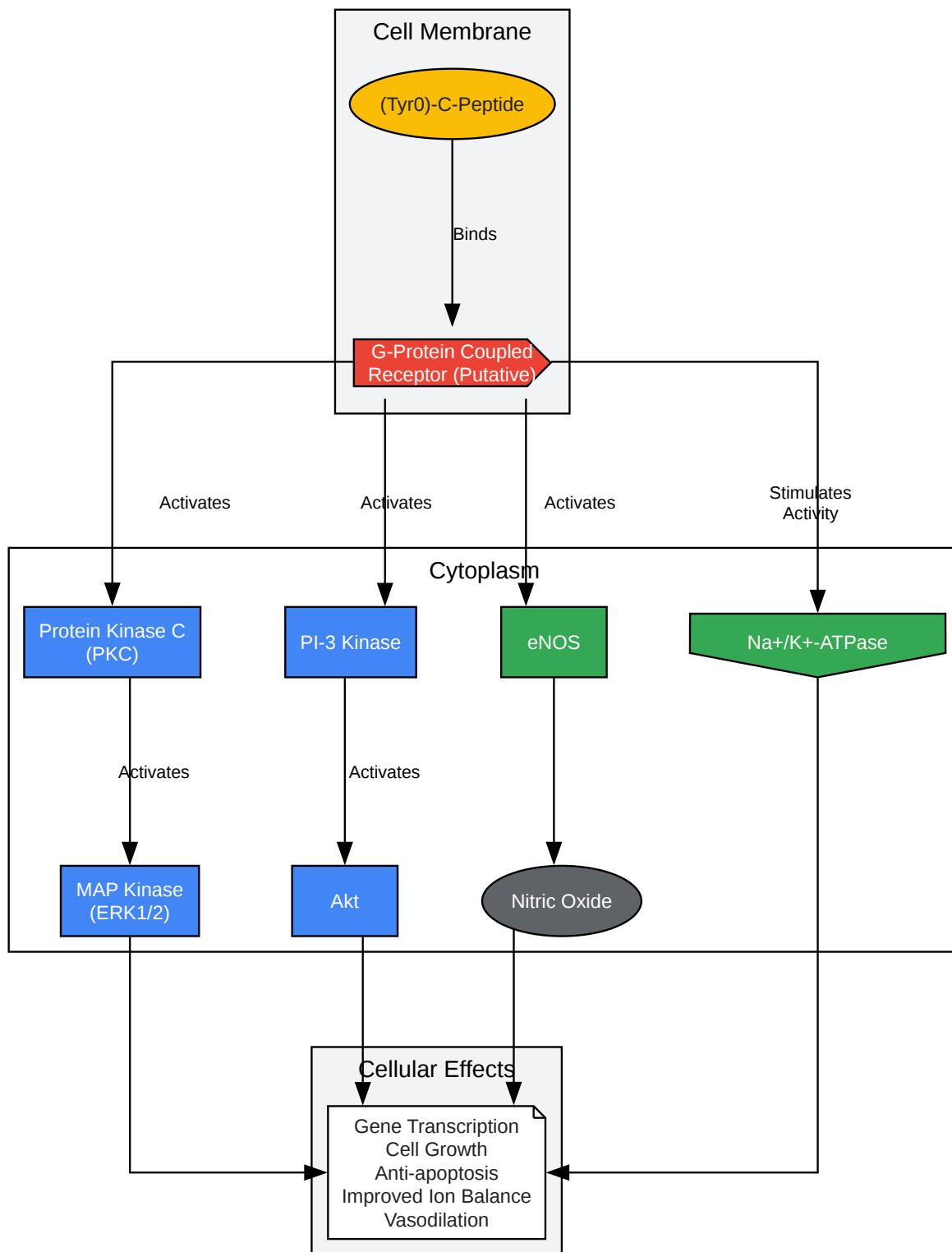
- Enhanced Stability and Biological Activity: The addition of the tyrosine residue is suggested to enhance the peptide's stability and biological activity, making it more suitable for in vitro and in vivo experimental applications[5].
- Improved Detection: The tyrosine residue facilitates easier and more sensitive detection in various immunoassays and allows for radioiodination for receptor-binding studies[5].

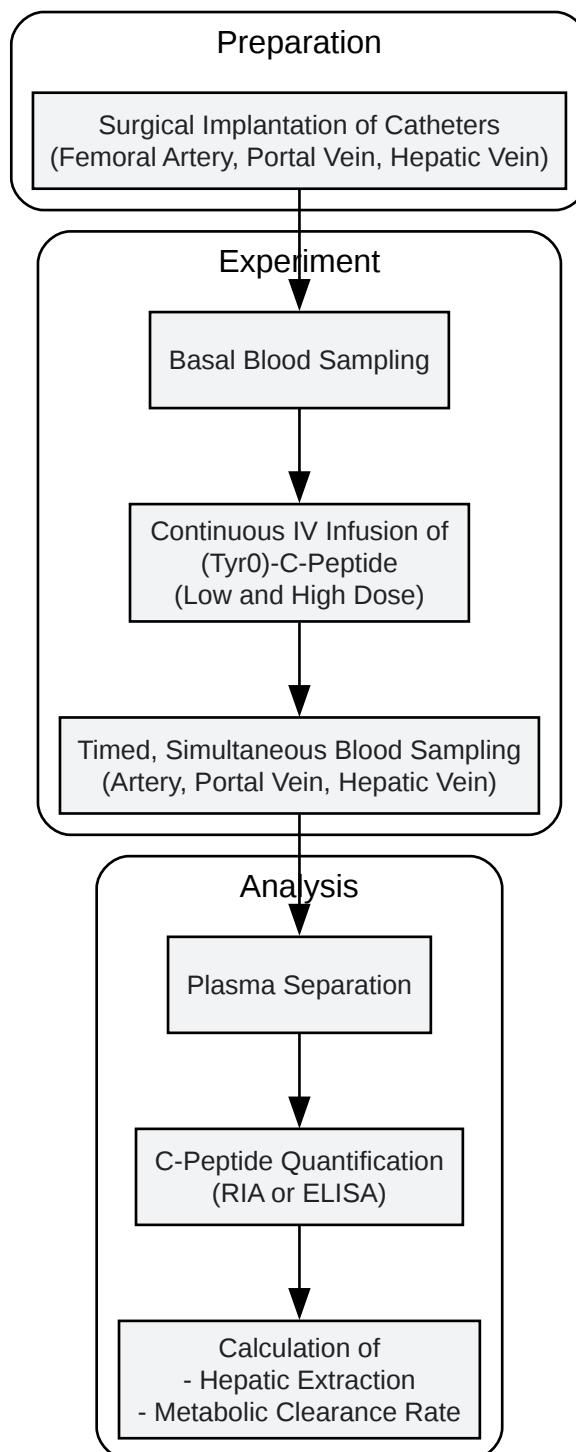
Due to these advantages, (Tyr⁰)-C-Peptide is a critical research tool for investigating the physiological functions of C-peptide in dogs, from studies on insulin biosynthesis to its potential therapeutic applications in canine diabetes mellitus[5].

Physiological Functions and Mechanism of Action

The biological effects of C-peptide are initiated by its binding to a specific cell surface receptor, which is thought to be a G-protein coupled receptor, although it has not yet been definitively identified[7]. This interaction triggers several intracellular signaling cascades.

Signaling Pathways


In dogs and other species, C-peptide has been shown to activate multiple key signaling pathways:


- Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) Pathways: The binding of C-peptide to its receptor activates these pathways, which are involved in a wide array of cellular processes, including cell growth, differentiation, and inflammation[5][7].
- PI-3 Kinase/Akt Pathway: This pathway is crucial for cell survival and proliferation. C-peptide-mediated activation of PI-3 kinase has been implicated in its protective effects on various cell types[7].
- Na⁺/K⁺-ATPase Activation: C-peptide has been demonstrated to stimulate the activity of Na⁺/K⁺-ATPase, an enzyme critical for maintaining cellular ion homeostasis. This effect is

thought to contribute to the beneficial impact of C-peptide on diabetic neuropathy and nephropathy[8][9].

- Endothelial Nitric Oxide Synthase (eNOS) Activation: By activating eNOS, C-peptide can increase the production of nitric oxide, a key signaling molecule involved in vasodilation and blood flow regulation[8].

The following diagram illustrates the proposed signaling pathways activated by C-peptide in canine cells.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. am.labcart.com [am.labcart.com]
- 2. assaygenie.com [assaygenie.com]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. Buy (Tyr⁰)-C-Peptide (dog) (EVT-1474329) | 101135-67-5 [evitachem.com]
- 6. cpcscientific.com [cpcscientific.com]
- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 8. usbio.net [usbio.net]
- 9. shop.bachem.com [shop.bachem.com]
- To cite this document: BenchChem. [The Function of (Tyr⁰)-C-Peptide in Dogs: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b597491#what-is-the-function-of-tyr0-c-peptide-in-dogs>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com